molecular formula C18H24N2O6 B2611484 Ethyl 1,6-dimethyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 342390-51-6

Ethyl 1,6-dimethyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2611484
CAS No.: 342390-51-6
M. Wt: 364.398
InChI Key: JEGKWXNFOFBMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,6-dimethyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or analogous multicomponent condensation methods. DHPMs are a pharmacologically significant class of heterocyclic compounds, often studied for their enzyme inhibitory, antitumor, and antimicrobial activities . The compound features a tetrahydropyrimidine core with a 3,4,5-trimethoxyphenyl substituent at position 4, an ethyl ester group at position 5, and methyl groups at positions 1 and 4. The 3,4,5-trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may enhance binding to biological targets such as thymidine phosphorylase or cytochrome c oxidase .

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-oxo-6-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-7-26-17(21)14-10(2)20(3)18(22)19-15(14)11-8-12(23-4)16(25-6)13(9-11)24-5/h8-9,15H,7H2,1-6H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGKWXNFOFBMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,6-dimethyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea or thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,6-dimethyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced tetrahydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Ethyl 1,6-dimethyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1,6-dimethyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The trimethoxyphenyl group and the tetrahydropyrimidine ring play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The biological and physicochemical properties of DHPM derivatives are highly dependent on the substituents at positions 4 and 5. Below is a comparative analysis of key analogues:

Compound Name Aromatic Substituent (Position 4) Key Functional Groups Biological Activity (IC₅₀ or % Inhibition) Source
Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,4-Dimethoxyphenyl Methyl ester, 6-methyl IC₅₀ = 394.3 ± 4.3 (Thymidine phosphorylase)
Methyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Bromo-4,5-dimethoxyphenyl Methyl ester, 6-methyl IC₅₀ = 414.7 ± 1.6 (Thymidine phosphorylase)
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cyanophenyl Ethyl ester, 2-thioxo, 6-methyl N/A (Structural study only)
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methoxyphenyl Ethyl ester, 6-methyl N/A (Commercial availability)
Target Compound 3,4,5-Trimethoxyphenyl Ethyl ester, 1,6-dimethyl Hypothesized enhanced activity N/A

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy substituents (electron-donating) generally improve inhibitory activity compared to bromo or cyano groups (electron-withdrawing). For example, the 3,4-dimethoxyphenyl derivative (IC₅₀ = 394.3 ± 4.3) outperforms the 3-bromo-4,5-dimethoxyphenyl analogue (IC₅₀ = 414.7 ± 1.6) .
  • This is supported by studies showing that methoxy-rich aromatic systems improve binding to targets like thymidine phosphorylase .
  • Ethyl Ester vs. Methyl Ester : Ethyl esters (e.g., in the target compound) may confer better lipid solubility and bioavailability compared to methyl esters, as seen in pharmacokinetic studies of related DHPMs .

Comparison with Non-Methoxy Derivatives

  • Phenyl Derivatives : Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () lacks methoxy groups, resulting in lower polarity and hypothesized reduced target affinity.

Conformational and Crystallographic Insights

  • Flattened Boat Conformation: The tetrahydropyrimidine ring in DHPMs typically adopts a flattened boat conformation, as observed in Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This conformation is critical for maintaining planarity during enzyme interactions.
  • Crystal Packing : Intermolecular hydrogen bonds (N–H⋯O/S) stabilize the crystal structures of DHPMs, as seen in and . The target compound’s 3,4,5-trimethoxyphenyl group may introduce additional C–H⋯O interactions, improving crystallinity .

Biological Activity

Ethyl 1,6-dimethyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C19H24N2O5
  • Molecular Weight : 372.44 g/mol
  • Structure : The compound features a tetrahydropyrimidine core with a carboxylate group and a methoxy-substituted phenyl ring.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and effects on enzymatic activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against several cancer cell lines.

Key Findings:

  • In vitro Studies : In tests against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), the compound demonstrated potent antiproliferative effects. The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins. Additionally, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and cell division .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression.

Enzyme TargetInhibition TypeReference
Topoisomerase IICompetitive Inhibition
DNA PolymerasesNon-competitive Inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : This study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction .
  • HepG2 Cell Line Analysis : Another study evaluated the effects on HepG2 cells and found that the compound not only reduced cell viability but also altered the expression of key apoptotic markers such as p53 and Bax .

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

The compound is synthesized via a modified Biginelli reaction. A typical protocol involves refluxing ethyl acetoacetate, 3,4,5-trimethoxybenzaldehyde, and urea in ethanol with cerium chloride heptahydrate (25% w/w) as a catalyst for 1 hour. Reaction monitoring via TLC and recrystallization from ethanol yields pure crystals . Optimization may include adjusting catalyst loading (e.g., CeCl₃·7H₂O vs. HCl), solvent polarity, or microwave-assisted heating to reduce reaction time.

Q. What is the conformation of the dihydropyrimidinone (DHPM) ring, and how does it affect molecular interactions?

The DHPM ring adopts a flattened boat conformation, with puckering parameters q2=0.207A˚,q3=0.074A˚,Q=0.220A˚q_2 = 0.207 \, \text{Å}, q_3 = -0.074 \, \text{Å}, Q = 0.220 \, \text{Å}. The 3,4,5-trimethoxyphenyl group is twisted at 75.2575.25^\circ relative to the DHPM plane, influencing steric interactions and hydrogen-bonding patterns .

Q. What analytical techniques are used to characterize this compound?

  • Spectroscopy : 1H NMR^1\text{H NMR} confirms substituent integration (e.g., methyl, ethyl, and methoxy groups).
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., Rint=0.050R_{\text{int}} = 0.050) .

Advanced Research Questions

Q. How do intermolecular interactions stabilize the crystal lattice?

The crystal structure is stabilized by:

  • N–H⋯O hydrogen bonds : Centrosymmetric dimers form via R22(8)R_2^2(8) motifs (N2–H⋯O3 = 2.95 Å, N2–H⋯O4 = 3.01 Å).
  • π–π stacking : Inversion-related benzene rings interact at a centroid distance of 3.7965A˚3.7965 \, \text{Å}.
  • Weak C–H⋯O bonds : Contribute to 3D network stability .

Table 1 : Key crystallographic parameters

ParameterValue
Space groupP1P\overline{1} (triclinic)
Unit cell (Å, °)a=10.1447a = 10.1447, b=10.1919b = 10.1919, c=10.8724c = 10.8724; α=117.882\alpha = 117.882, β=101.371\beta = 101.371, γ=105.498\gamma = 105.498
VV (ų)886.40
ZZ2
RintR_{\text{int}}0.050

Q. What biological activities are associated with structurally related DHPM derivatives, and what SAR insights exist?

Analogous 4-oxo-2-thioxo-DHPMs exhibit antimicrobial activity. For example, 6-(3,4,5-trimethoxyphenyl)-substituted derivatives show inhibition against Staphylococcus aureus (MIC = 8 µg/mL). The 3,4,5-trimethoxy group enhances lipophilicity and membrane penetration, while the 2-oxo moiety is critical for hydrogen bonding to target enzymes .

Q. How can computational methods validate experimental structural and reactivity data?

  • DFT calculations : Optimize geometry and compare with X-ray data (e.g., dihedral angle deviations < 2°).
  • Docking studies : Model interactions with biological targets (e.g., HIV gp-120 or calcium channels) using the 3,4,5-trimethoxyphenyl group as a hydrophobic anchor .
  • Hirshfeld surface analysis : Quantify hydrogen-bond contributions (e.g., O⋯H/N⋯H contacts ≈ 30% of total interactions) .

Q. How can contradictions in structural data from different studies be resolved?

Discrepancies in puckering parameters or hydrogen-bond distances may arise from:

  • Resolution limits : Low-resolution data (>1.0A˚> 1.0 \, \text{Å}) may misestimate bond lengths.
  • Temperature effects : Data collected at 100 K vs. 298 K can alter thermal motion parameters.
  • Refinement software : SHELXL (used in ) vs. alternative programs (e.g., OLEX2) may prioritize different restraints. Cross-validation using R-free values and electron density maps is recommended .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, constraining H-atoms with riding models (Uiso=1.21.5UeqU_{\text{iso}} = 1.2–1.5U_{\text{eq}}) .
  • SAR Studies : Prioritize substituents at C4 (aryl) and C5 (ester) for modulating bioactivity .
  • Data Reproducibility : Report reaction yields, crystallographic RR-factors, and spectral purity to enable cross-study comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.